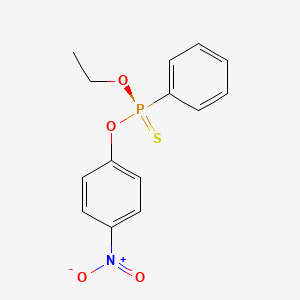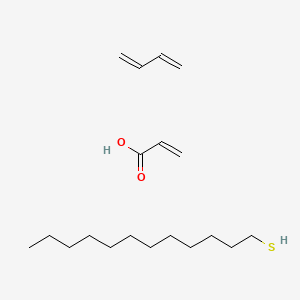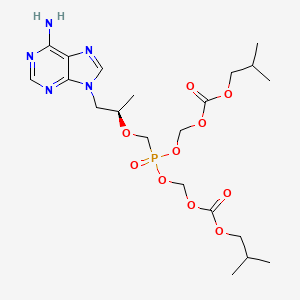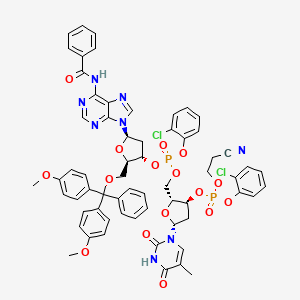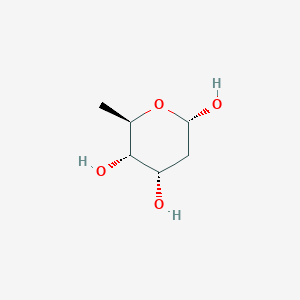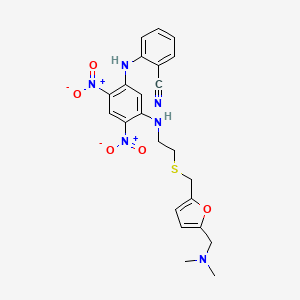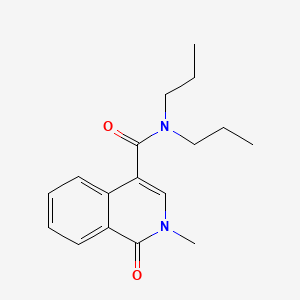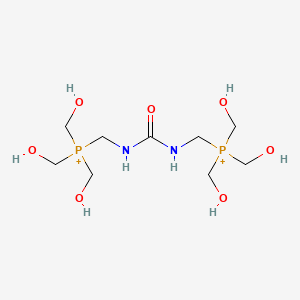
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is a complex organophosphorus compound. It is known for its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This compound is significant in various chemical processes due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with strong bases such as sodium hydroxide. The reaction proceeds as follows: [ \text{[P(CH}_2\text{OH)}_4\text{]Cl} + \text{NaOH} \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{NaCl} ] This reaction can be conducted on a large scale using triethylamine as both the base and solvent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tetrakis(hydroxymethyl)phosphonium sulfate (THPS) as a starting material. The synthesis involves multiple steps, including neutralization and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound oxidizes to form phosphine oxide.
Reduction: It can be reduced to form phosphine.
Substitution: The compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and oxidizing agents such as oxygen. The reactions typically occur under mild conditions, making the compound versatile for various applications .
Major Products
The major products formed from these reactions include phosphine oxide and phosphine, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- involves its ability to form complexes with various metals. These complexes exhibit solubility in water and methanol, making them suitable for various catalytic applications . The compound’s reactivity is primarily due to its nucleophilic attack at carbon atoms of electrophilic substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)phosphine: This compound shares a similar structure but lacks the carbonylbis(iminomethylene) group.
Tetrakis(hydroxymethyl)phosphonium chloride: This compound is a precursor in the synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-.
Uniqueness
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is unique due to its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This makes it highly reactive and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
87957-27-5 |
|---|---|
Formule moléculaire |
C9H24N2O7P2+2 |
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
tris(hydroxymethyl)-[[tris(hydroxymethyl)phosphaniumylmethylcarbamoylamino]methyl]phosphanium |
InChI |
InChI=1S/C9H23N2O7P2/c12-3-19(4-13,5-14)1-10-9(18)11-2-20(6-15,7-16)8-17/h12-17H,1-8H2,(H-,10,11,18)/q+1/p+1 |
Clé InChI |
GFBDYLUWSMRLAC-UHFFFAOYSA-O |
SMILES canonique |
C(NC(=O)NC[P+](CO)(CO)CO)[P+](CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


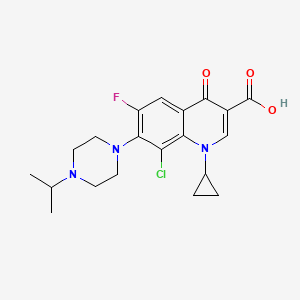

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
